molecular formula C18H23NO3 B3998748 2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide

2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No.: B3998748
M. Wt: 301.4 g/mol
InChI Key: RDXFUIAZNDNHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts rigidity and three-dimensionality, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach is to use a spirocyclization reaction, where a linear precursor undergoes cyclization to form the spirocyclic core. This can be achieved using various catalysts and reaction conditions, such as palladium-catalyzed coupling reactions or acid-catalyzed cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound’s potential therapeutic properties make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Its stability and reactivity make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction can involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor. The spirocyclic structure can enhance binding affinity and selectivity, making the compound more effective in its intended application.

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic core but differs in its functional groups and overall structure.

    1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione:

Uniqueness

2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its rigidity and three-dimensionality can enhance binding interactions in biological systems, while its stability and reactivity make it valuable in industrial applications.

Properties

IUPAC Name

2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-16-13-15(18(22-16)10-5-2-6-11-18)17(21)19-12-9-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXFUIAZNDNHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.5]decane-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.